REACTION_CXSMILES
|
Cl[S:2]([OH:5])(=O)=[O:3].S(Cl)(Cl)=O.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:15]1[CH:16]=[C:11]([Cl:10])[CH:12]=[C:13]([S:2]([C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([Cl:10])[CH:12]=2)(=[O:5])=[O:3])[CH:14]=1
|
Name
|
|
Quantity
|
476 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
466 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
337.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the charge is subsequently treated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC(=CC=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 197.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |